Hexadecane, 1,1-diethoxy-

Description

Overview of Long-Chain Dialkyl Acetals in Organic Chemistry

Long-chain dialkyl acetals are a subclass of acetals characterized by the presence of one or more extensive alkyl chains. In general, acetals are geminal-diether functional groups derived from the reaction of an aldehyde or ketone with an alcohol. This reaction is typically acid-catalyzed and reversible. lookchem.comrsc.org A key feature of acetals is their stability under neutral or basic conditions, while they are susceptible to hydrolysis back to their constituent aldehyde and alcohol in the presence of aqueous acid. lookchem.comthegoodscentscompany.com

This chemical behavior makes them effective as protecting groups for carbonyls in complex multi-step syntheses. The long alkyl chains in compounds like 1,1-diethoxyhexadecane introduce significant hydrophobicity, influencing their solubility, physical state, and interaction with other molecules. These long-chain variants are explored as intermediates in the synthesis of specialized surfactants and are increasingly studied as monomers for creating novel polymers. perflavory.comperflavory.com Their synthesis often involves the direct acetalization of a long-chain aldehyde, such as hexadecanal (B134135), with an appropriate alcohol. nih.govnih.gov

Structural and Functional Context of 1,1-Diethoxyhexadecane within Aliphatic Acetals

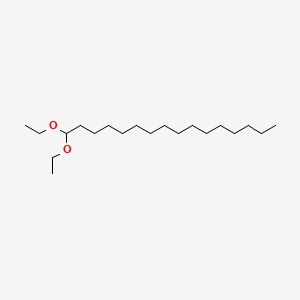

1,1-Diethoxyhexadecane, also known as hexadecanal diethyl acetal (B89532), possesses the chemical formula C₂₀H₄₂O₂. Structurally, it features a central carbon atom bonded to a hydrogen, a fifteen-carbon alkyl chain (pentadecyl group), and two ethoxy (-OCH₂CH₃) groups. This structure places it firmly within the family of aliphatic acetals, which are defined by acyclic hydrocarbon chains. thegoodscentscompany.com

The defining feature of 1,1-diethoxyhexadecane is its long C16 aliphatic tail, which renders the molecule highly nonpolar. This extensive hydrocarbon portion dominates its physical properties, leading to a high boiling point and low water solubility, characteristic of waxy or oily substances. Compared to short-chain acetals (e.g., 1,1-diethoxyethane), the long alkyl chain in 1,1-diethoxyhexadecane significantly increases its hydrophobicity and crystallinity. This enhanced hydrophobicity can lead to greater hydrolytic stability compared to shorter-chain counterparts, as the acetal functional group is sterically shielded within a nonpolar microenvironment. perflavory.com

Table 1: Chemical and Physical Properties of 1,1-Diethoxyhexadecane

| Property | Value | Source(s) |

| IUPAC Name | 1,1-diethoxyhexadecane | |

| Synonyms | Hexadecanal diethyl acetal | |

| CAS Number | 761-60-4 | |

| Molecular Formula | C₂₀H₄₂O₂ | |

| Molecular Weight | 314.5 g/mol | |

| Boiling Point (est.) | 351.53 °C to 373.00 °C | nih.gov |

| Density (est.) | 0.855 g/cm³ | lookchem.com |

| LogP (o/w) (est.) | 8.08 - 8.155 | nih.gov |

| Water Solubility (est.) | 0.001268 mg/L @ 25°C | |

| Kovats Retention Index | 2231 (Standard Polar) |

Note: Some physical properties are estimated values from chemical databases as experimental data is limited.

Current Research Landscape and Emerging Inquiries for Long-Chain Aliphatic Ethers and Acetals

The unique properties of long-chain aliphatic acetals and ethers are driving innovative research, particularly in materials science. A significant area of inquiry is their use as building blocks for sustainable and recyclable polymers. perflavory.com The acid-labile acetal linkage can be incorporated into polymer backbones, creating materials that can be broken down into their constituent monomers under mild acidic conditions for closed-loop recycling. Research into long-chain polyacetals has shown that the long methylene (B1212753) sequences, derived from renewable feedstocks like fatty acids, can impart polyethylene-like properties, such as high crystallinity and advantageous thermal characteristics. perflavory.com

Recent studies have focused on creating apolar acetal-containing polyols from long-chain aliphatic aldehydes. These polyols have been used to synthesize recyclable polyurethanes that exhibit superior hydrophobicity and can be used in debondable coatings and adhesives. The incorporation of these long-chain structures results in materials with very low surface polarity, making them suitable for applications requiring water resistance.

Furthermore, the development of monomers containing acetal groups is a strategy to introduce degradability into various polymer systems. The long aliphatic chain is a key structural element that influences the physical properties, such as melting point and glass transition temperature, and the degradation kinetics of the resulting polymers. lookchem.com The interplay between the cleavable acetal group and the property-defining long alkyl chain continues to be a fertile ground for research, aiming to design next-generation materials with tailored performance and end-of-life characteristics. perflavory.com

Structure

2D Structure

Properties

IUPAC Name |

1,1-diethoxyhexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h20H,4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURMTKBNIXEQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061083 | |

| Record name | Hexadecane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761-60-4 | |

| Record name | 1,1-Diethoxyhexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecane, 1,1-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000761604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecane, 1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Advanced Analytical Characterization Methodologies

Detection and Profiling in Biological and Botanical Extracts

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the principal method for the detection and profiling of volatile and semi-volatile compounds in biological and botanical extracts. This technique allows for the separation of individual components from a complex mixture, followed by their identification based on their unique mass fragmentation patterns.

Research on the chemical composition of ethanol (B145695) extracts from buckwheat (Fagopyrum esculentum) seeds has identified numerous phytoconstituents. ijpsr.com Major identified compounds include fatty acids and their derivatives like n-hexadecanoic acid and ethyl linoleate, as well as sterols such as gamma-sitosterol. ijpsr.com While a variety of compounds have been cataloged from buckwheat extracts using 95% v/v ethanol, the specific compound Hexadecane (B31444), 1,1-diethoxy- has not been reported in these analyses. ijpsr.comfoodandnutritionresearch.net The extraction solvent and method significantly influence the profile of extracted compounds, with different solvents yielding varying compositions of polyphenols and other phytochemicals. foodandnutritionresearch.net

The leaves of the star fruit plant (Averrhoa carambola) have been traditionally used for various purposes and have been a subject of phytochemical analysis to identify their active compounds. ipb.ac.idresearchgate.net In a study involving the methanol (B129727) extract of these leaves, GC-MS analysis identified ten possible active and applicable compounds. ipb.ac.id Notably, while Hexadecane, 1,1-diethoxy- was not identified, a related, smaller acetal (B89532), Butane, 1,1-diethoxy-3-methyl , was found to be a major constituent, accounting for 35.67% of the total peak area in the chromatogram. ipb.ac.idresearchgate.net

The table below summarizes the key compounds identified in the methanolic extract of Averrhoa carambola leaves.

Table 1: Major Phytochemicals in Averrhoa carambola Leaf Methanol Extract

| Compound Name | Retention Time (min) | Peak Area (%) |

|---|---|---|

| Butane, 1,1-diethoxy-3-methyl | 3.594 | 35.67 |

| Hexadecanoic acid, methyl ester | 18.250 | 26.93 |

Data sourced from Hayati Journal of Biosciences. ipb.ac.idresearchgate.net

A chemical investigation of the aerial parts of Gmelina asiatica Linn, a medicinal shrub, was conducted using both chloroform (B151607) and ethanolic extracts. phcogres.comphcogres.comresearchgate.net The ethanolic extract was analyzed by GC-MS to determine its composition. The analysis successfully identified 12 different compounds. phcogres.comresearchgate.net Among these, the compound Butane, 1,1-diethoxy-2-methyl- was detected, although it was a minor constituent. phcogres.com The major component in the ethanolic extract was identified as 1-Monolinoleoylglycerol trimethylsilyl (B98337) ether, constituting 38.51% of the extract's composition. phcogres.comphcogres.com

The following table lists the phytocomponents identified in the ethanolic extract of Gmelina asiatica.

**Table 2: Phytocomponents in the Ethanolic Extract of *Gmelina asiatica***

| No. | Retention Time (RT) | Name of the Compound | Composition (%) |

|---|---|---|---|

| 1 | 3.60 | Butane, 1,1-diethoxy-2-methyl- | 2.40 |

| 2 | 12.27 | 1H-Cycloprop[e]azulen-7-ol, decahydro-1,1,7-trimethyl-4-methylene-, [1ar-(1aà,4aà,7á,7aá,7bà)]- (Spathulenol) | 2.50 |

| 3 | 12.38 | 1H-3a,7-Methanoazulene, octahydro-1,4,9,9-tetramethyl- (Patchoulane) | 2.94 |

| 4 | 15.59 | 3,7,11,15-Tetramethyl-2-hexadecen-1-ol | 3.06 |

| 5 | 17.38 | n-Hexadecanoic acid | 15.28 |

| 6 | 19.82 | Phytol | 14.18 |

| 7 | 20.20 | 9,12-Octadecadienoyl chloride, (Z,Z)- | 13.17 |

| 8 | 24.24 | Heptacosane | 5.76 |

| 9 | 29.24 | 1-Monolinoleoylglycerol trimethylsilyl ether | 38.51 |

Data sourced from Pharmacognosy Research. phcogres.com

The practice of mixing herbal extracts is common in traditional medicine, and modern analytical techniques are being used to understand the chemical changes that may occur. A study analyzed the chemical composition of alcoholic extracts of Punica granatum peel, Ziziphus spina-christi leaves, and Eucalyptus camaldulensis leaves, both individually and in mixtures. jmchemsci.comjmchemsci.com The analysis revealed that new chemical compounds appeared in the mixed extracts that were not present in the pure extracts. jmchemsci.comresearchgate.net In the mixture of Ziziphus spina-christi leaves and Punica granatum peel extracts, the compound 1,1-Diethoxy-3-methylbutane was identified via GC-MS. jmchemsci.comresearchgate.net This demonstrates that compounds with an acetal functional group can be present in these complex botanical preparations.

Methodological Advancements in Detection and Quantification

The reliable detection of specific compounds like Hexadecane, 1,1-diethoxy- within intricate natural extracts is contingent upon the continuous refinement of analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. jmchemsci.com This synergy is essential for analyzing complex mixtures such as botanical extracts, which can contain hundreds of different phytochemicals. ipb.ac.idjmchemsci.com

The optimization of a GC-MS method is crucial for achieving the necessary resolution and sensitivity to detect trace compounds. Key parameters that are adjusted include:

GC Column: The choice of capillary column, typically based on its stationary phase (e.g., (5%-phenyl)-methylpolysiloxane), is critical for separating compounds based on their boiling points and polarity. mdpi.com

Oven Temperature Program: A programmed temperature ramp, starting at a low temperature and gradually increasing, allows for the sequential elution of compounds from the most volatile to the least volatile. mdpi.com This ensures sharp peaks and good separation of components with different boiling points. ijpsr.com

Carrier Gas Flow: Using an inert carrier gas, such as helium, at a constant flow rate ensures reproducible retention times. mdpi.com

Mass Spectrometer Parameters: In the mass spectrometer, parameters like the ionization energy and the mass range scanned are set to achieve optimal fragmentation and detection of the target molecules. researchgate.net Identification is typically confirmed by comparing the obtained mass spectrum with established spectral libraries, such as that of the National Institute of Standards and Technology (NIST). phcogres.comresearchgate.net

This methodological approach allows for the separation of essential and semi-essential compounds with high resolution, while the mass spectrometer provides detailed structural information for precise identification. jmchemsci.comjmchemsci.com

Development of Advanced Chromatographic Separation Techniques (e.g., GCxGC)

The analysis of complex organic mixtures, such as environmental samples or petroleum products, often pushes the limits of conventional one-dimensional gas chromatography (GC). chemistry-matters.com In these scenarios, numerous chemical components can elute simultaneously, leading to overlapping peaks that make identification and quantification difficult. Comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful analytical tool that provides a significant enhancement in separation capacity. sepsolve.com

GCxGC utilizes two columns connected in series through a modulator. sepsolve.com The columns possess different stationary phase chemistries, providing two orthogonal dimensions of separation—typically based on volatility and polarity. sepsolve.comifpenergiesnouvelles.fr The first-dimension column is a standard capillary column, while the second-dimension column is shorter and narrower, allowing for very fast separations. sepsolve.com The modulator, a critical component of the system, traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second column. sepsolve.com

This process generates a two-dimensional chromatogram, often visualized as a contour plot, where chemically related compounds appear in structured patterns. concawe.eu For Hexadecane, 1,1-diethoxy-, this technique is particularly advantageous. The separation in the first dimension would be primarily based on its boiling point, grouping it with other compounds of similar volatility. The second-dimension separation would then resolve it based on the polarity of its acetal functional group, separating it from non-polar compounds like long-chain alkanes and from more polar compounds like long-chain alcohols. up.ac.za The increased peak capacity and improved signal-to-noise ratios are key benefits of this technique. sepsolve.com

Table 1: Advantages of GCxGC for Analysis of Hexadecane, 1,1-diethoxy-

| Feature | Description | Benefit for Hexadecane, 1,1-diethoxy- Analysis |

| Increased Peak Capacity | The total peak capacity is roughly the product of the peak capacities of the two individual columns. ifpenergiesnouvelles.fr | Significantly improves the ability to resolve the target compound from thousands of other components in a complex matrix. |

| Enhanced Resolution | Two independent separation mechanisms are applied to the entire sample. concawe.eu | Allows for the separation of Hexadecane, 1,1-diethoxy- from structurally similar isomers or compounds with close boiling points. |

| Structured Chromatograms | Compounds of the same chemical class (e.g., acetals, alkanes, aromatics) elute in distinct regions of the 2D plot. concawe.eu | Facilitates the identification of compound classes and simplifies the location of the target acetal within the chromatogram. |

| Improved Sensitivity | The modulation process involves a refocusing of the analyte band, leading to taller, narrower peaks. sepsolve.com | Enhances the signal-to-noise ratio, enabling the detection of trace amounts of the compound. |

Spectrometric Approaches for Structural Confirmation beyond Mass Fragmentation

While gas chromatography-mass spectrometry (GC-MS) is a standard technique for identifying compounds, its reliance on mass fragmentation patterns can sometimes be insufficient for unambiguous structural confirmation, especially for isomers. Therefore, other spectrometric methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Hexadecane, 1,1-diethoxy-, both ¹H and ¹³C NMR would provide definitive evidence of its structure.

In the ¹H NMR spectrum, the acetal proton (-O-CH -O-) is highly characteristic and would appear as a triplet at approximately 4.5-5.0 ppm. The protons of the two ethoxy groups (-OCH₂CH₃) present a more complex pattern. Due to the chiral center created at the acetal carbon, the two methylene (B1212753) (-OCH₂-) protons are diastereotopic, meaning they are not chemically equivalent. stackexchange.comnetlify.app This results in each methylene group appearing as a complex multiplet rather than a simple quartet. stackexchange.com The terminal methyl protons of the ethoxy groups would appear as a triplet around 1.2 ppm. The long hexadecyl chain would produce a large signal for its methylene groups around 1.2-1.4 ppm and a terminal methyl triplet near 0.9 ppm.

The ¹³C NMR spectrum would also show highly characteristic signals. The acetal carbon (C H(OR)₂) would have a chemical shift in the range of 100-110 ppm. acs.org The carbons of the ethoxy groups and the long alkyl chain would also appear at predictable chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Hexadecane, 1,1-diethoxy-

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetal | -CH (OCH₂CH₃)₂ | ~4.5-5.0 (triplet) | ~100-110 |

| Ethoxy | -OCH₂ CH₃ | ~3.4-3.7 (multiplet, diastereotopic) | ~60-65 |

| Ethoxy | -OCH₂CH₃ | ~1.2 (triplet) | ~15 |

| Hexadecyl Chain | -CH₂- (adjacent to acetal) | ~1.6 (multiplet) | ~32 |

| Hexadecyl Chain | -(CH₂ )₁₃- | ~1.2-1.4 (broad multiplet) | ~22-30 |

| Hexadecyl Chain | -CH₃ | ~0.9 (triplet) | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of Hexadecane, 1,1-diethoxy- would be dominated by absorptions corresponding to its alkyl and acetal moieties.

The most prominent features would be the C-H stretching vibrations of the long alkyl chain, which appear as strong bands in the 2850-2960 cm⁻¹ region. vscht.cz The key diagnostic feature for the acetal group is not a single band, but a series of strong C-O stretching bands. The C-O-C-O-C system of the acetal results in several characteristic, strong absorption bands typically found in the 1200-1040 cm⁻¹ region of the spectrum. researchgate.netresearchgate.net The presence of multiple strong peaks in this "fingerprint" region is a reliable indicator of an acetal functional group. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Bands for Hexadecane, 1,1-diethoxy-

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2850 - 2960 | Strong |

| Alkyl (CH₂) | C-H Bend (Scissoring) | ~1465 | Medium |

| Acetal (C-O-C-O-C) | C-O Stretch | 1040 - 1200 | Strong, Multiple Bands |

Synthetic Methodologies and Chemo Enzymatic Transformations of 1,1 Diethoxyhexadecane

De Novo Synthetic Approaches to Long-Chain 1,1-Dialkoxyalkanes

The formation of 1,1-diethoxyhexadecane and similar long-chain 1,1-dialkoxyalkanes primarily relies on the principles of acetal (B89532) chemistry, starting from the corresponding long-chain aldehyde.

The most straightforward method for the synthesis of 1,1-diethoxyhexadecane is the direct acetalization of hexadecanal (B134135) with two equivalents of ethanol (B145695). This reaction is typically carried out in the presence of an acid catalyst. The mechanism involves the initial protonation of the carbonyl oxygen of hexadecanal, which enhances its electrophilicity. Subsequent nucleophilic attack by an ethanol molecule leads to the formation of a hemiacetal intermediate. Further protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, a second ethanol molecule attacks this carbocation, and subsequent deprotonation yields the stable 1,1-diethoxyhexadecane acetal.

To drive the equilibrium towards the formation of the acetal, it is crucial to remove the water formed during the reaction. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents.

Table 1: Reaction Parameters for the Direct Acetalization of Hexadecanal

| Parameter | Condition |

| Aldehyde | Hexadecanal |

| Alcohol | Ethanol (in excess) |

| Catalyst | Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) |

| Water Removal | Azeotropic distillation or dehydrating agents |

| Product | 1,1-Diethoxyhexadecane |

Transacetalization offers an alternative route to 1,1-diethoxyhexadecane, particularly for exchanging the alkoxy groups of a pre-existing acetal. In this process, an acetal is reacted with an excess of a different alcohol in the presence of an acid catalyst. For instance, if a different dialkyl acetal of hexadecanal is available, it can be treated with a large excess of ethanol to shift the equilibrium towards the formation of 1,1-diethoxyhexadecane. This method is governed by the same mechanistic principles as direct acetalization and is also an equilibrium process that requires the removal of the displaced alcohol to achieve high yields of the desired product.

A variety of catalytic systems can be employed to enhance the efficiency and selectivity of the acetalization of long-chain aldehydes like hexadecanal. While traditional homogeneous acid catalysts such as sulfuric acid and p-toluenesulfonic acid are effective, they can be corrosive and difficult to separate from the reaction mixture.

Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offer a significant advantage as they are easily recoverable and reusable, simplifying the work-up procedure. These solid acid catalysts provide acidic sites for the reaction to occur on their surface.

Table 2: Comparison of Catalytic Systems for Acetal Formation

| Catalyst Type | Examples | Advantages |

| Homogeneous Acids | H₂SO₄, p-TsOH | High catalytic activity |

| Acidic Resins | Amberlyst-15 | Easy separation and reusability |

| Metal Catalysts | ZrCl₄, Ce(OTf)₃, Pd-based catalysts | Mild reaction conditions, high chemoselectivity |

Chemical Derivatization and Functionalization of the Hexadecane (B31444) Backbone

The long aliphatic chain of 1,1-diethoxyhexadecane presents opportunities for chemical modification, allowing for the introduction of various functional groups. The stability of the acetal moiety under many reaction conditions makes it a suitable protecting group for the aldehyde functionality while other parts of the molecule are being modified.

The hexadecane chain of 1,1-diethoxyhexadecane is, for the most part, a typical long-chain alkane and can undergo reactions characteristic of this class of compounds. The acetal group is generally stable under neutral and basic conditions, which allows for selective reactions on the alkyl chain. libretexts.orglibretexts.org

Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) or chlorine in the presence of UV light, can introduce halogen atoms onto the hexadecane backbone. This reaction is typically not very selective and can lead to a mixture of products with halogens at various positions along the chain. However, the acetal group itself is generally unreactive towards these conditions.

Oxidation: The oxidation of the long alkyl chain can be challenging without affecting the acetal group. Strong oxidizing agents under acidic conditions will likely lead to the cleavage of the acetal. However, certain selective oxidation methods might be employed. For instance, microbial or enzymatic oxidation could potentially introduce hydroxyl groups at specific positions on the long chain while leaving the acetal intact. The stability of acetals towards many oxidizing agents makes them effective protecting groups for aldehydes and ketones during oxidation reactions on other parts of a molecule. jove.com

The acetal group in 1,1-diethoxyhexadecane can be transformed into a variety of other functional groups, making it a versatile synthetic intermediate.

Hydrolysis to Aldehyde: The most fundamental transformation of the acetal is its hydrolysis back to the parent aldehyde, hexadecanal. This is typically achieved by treatment with aqueous acid. wikipedia.orgorganicchemistrytutor.comchemistrysteps.com The presence of excess water drives the equilibrium of the acetal formation reaction in reverse.

Conversion to Ethers: Acetals can be reductively cleaved to form ethers. This transformation can be achieved using reducing agents that are stable under acidic conditions, such as triethylsilane in the presence of a Lewis acid. chem-station.com In this reaction, one of the C-O bonds of the acetal is cleaved, and the resulting intermediate is reduced to yield an ether. A patent describes a hydrogenation process for converting acetals to ethers in the presence of a supported hydrogenation catalyst. google.com

Conversion to Esters: The acetal group can also be oxidized to an ester. This can be accomplished using various oxidizing agents. The reaction proceeds by the oxidation of the carbon atom of the acetal group.

Biocatalytic and Enzymatic Synthesis Routes

The integration of enzymes into synthetic organic chemistry offers significant advantages, including high selectivity, mild reaction conditions, and alignment with green chemistry principles. nih.gov For a molecule like 1,1-diethoxyhexadecane, biocatalysis provides elegant routes for both its formation and its strategic use in more complex syntheses.

Enzymatic Acetal Formation and Hydrolysis

The formation and hydrolysis of acetals are reversible reactions that can be effectively catalyzed by enzymes. The direction of the reaction is typically controlled by the reaction medium. In the context of 1,1-diethoxyhexadecane, the reaction involves the condensation of hexadecanal with two equivalents of ethanol.

Enzymatic acetal formation is generally favored in non-aqueous or low-water environments. Lipases are a prominent class of enzymes used for this purpose due to their stability and promiscuous catalytic activity in organic solvents. nih.gov Enzymes such as Candida antarctica lipase (B570770) B (CALB), often in an immobilized form, can catalyze the formation of the acetal by activating the substrates within their active site. nih.gov The reaction proceeds by excluding water, thereby shifting the equilibrium toward the acetal product.

Conversely, enzymatic hydrolysis of 1,1-diethoxyhexadecane to yield hexadecanal and ethanol is favored in aqueous solutions. chemistrysteps.com Hydrolases, including certain esterases or glycosidase-type enzymes, can catalyze this reaction with high efficiency. gla.ac.uk The mechanism involves the enzyme-mediated addition of water across the acetal linkages, leading to the collapse of the intermediate and release of the parent aldehyde and alcohol. chemistrysteps.com The high selectivity of enzymes ensures that this transformation can occur without affecting other functional groups in a complex molecule.

Table 1: Overview of Enzymatic Acetalization and Hydrolysis

| Process | Enzyme Class | Typical Enzymes | Reaction Medium | Key Principle |

|---|---|---|---|---|

| Acetal Formation | Lipases, Proteases | Candida antarctica Lipase B (CALB), Subtilisin | Organic Solvents (e.g., hexane, toluene) | Low water content shifts equilibrium towards product formation. |

| Acetal Hydrolysis | Hydrolases | Esterases, Glycosidases | Aqueous Buffer | High water concentration drives the reverse reaction to yield aldehyde and alcohol. chemistrysteps.com |

Chemoenzymatic Cascades for Complex Long-Chain Molecules

Chemoenzymatic cascades are powerful synthetic strategies that combine the versatility of chemical catalysis with the specificity of biocatalysis in a single pot or sequential manner. mdpi.comresearchgate.net This approach avoids the need for isolating and purifying intermediates, leading to higher efficiency and reduced waste. mdpi.com

In this context, 1,1-diethoxyhexadecane serves as a protected form of hexadecanal. The aldehyde functional group is highly reactive and can be incompatible with various chemical reagents, such as organometallics or strong bases. By converting the aldehyde to its diethyl acetal, the long alkyl chain can undergo various chemical transformations without interference from the aldehyde group. masterorganicchemistry.com

A hypothetical chemoenzymatic cascade could involve the following steps:

Protection: The starting material, hexadecanal, is enzymatically converted to 1,1-diethoxyhexadecane using a lipase in an organic solvent.

Chemical Modification: A chemical reaction, such as a metal-catalyzed cross-coupling, is performed on another part of the molecule. The acetal group remains inert during this step.

Deprotection and Biotransformation: The reaction conditions are switched to an aqueous medium, and a hydrolase is introduced. The enzyme selectively hydrolyzes the acetal to regenerate the hexadecanal in situ. This newly liberated aldehyde can then serve as a substrate for a subsequent enzymatic reaction, such as a C-C bond formation catalyzed by an aldolase, to build a more complex molecular architecture. nih.govnih.gov

This strategy leverages the acetal as a temporary protecting group, which is crucial for the compatibility of different reaction types within a multistep synthesis. nih.gov

Table 2: Hypothetical Chemoenzymatic Cascade Involving 1,1-Diethoxyhexadecane

| Step | Reaction | Catalyst Type | Catalyst Example | Function |

|---|---|---|---|---|

| 1 | Acetal Formation | Biocatalytic | Immobilized Lipase (e.g., Novozym 435) | Protection of the aldehyde functional group. nih.gov |

| 2 | C-C Coupling | Chemical | Palladium Catalyst | Modification of the molecule's carbon skeleton. |

| 3 | Acetal Hydrolysis | Biocatalytic | Hydrolase | In situ deprotection to regenerate the aldehyde. gla.ac.uk |

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,1-Diethoxyhexadecane |

| Hexadecanal |

Mechanistic Investigations and Reactivity Studies of 1,1 Diethoxyhexadecane

Elucidation of Reaction Mechanisms

The reactivity of 1,1-diethoxyhexadecane is primarily centered around the acetal (B89532) functional group, which consists of a central carbon atom bonded to two ethoxy groups (-OCH2CH3) and a hexadecyl chain (-C16H33). The mechanisms of its key reactions are detailed below.

The hydrolysis of acetals to their corresponding aldehydes and alcohols is a classic organic reaction that is typically catalyzed by acid. organicchemistrytutor.comchemistrysteps.com For 1,1-diethoxyhexadecane, this reversible reaction yields hexadecanal (B134135) and two molecules of ethanol (B145695). The process is not feasible under neutral or basic conditions. organicchemistrytutor.com

The mechanism of acid-catalyzed hydrolysis involves several key steps: chemistrysteps.comyoutube.com

Protonation: One of the ethoxy oxygen atoms is protonated by an acid catalyst (H₃O⁺), converting the ethoxy group into a good leaving group (ethanol). libretexts.org

Formation of a Carbocation: The protonated ethoxy group departs as a molecule of ethanol, leading to the formation of a resonance-stabilized oxonium ion intermediate. researchgate.net This step is generally considered the rate-determining step of the reaction. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com

Deprotonation: The resulting protonated hemiacetal is deprotonated by a water molecule to form a hemiacetal and regenerate the acid catalyst. libretexts.org

Further Reaction: The hemiacetal then undergoes a similar acid-catalyzed process of protonation of the remaining ethoxy group, elimination of a second molecule of ethanol, nucleophilic attack by water, and deprotonation to yield the final products: hexadecanal and another molecule of ethanol.

The kinetics of this reaction are typically first-order with respect to both the acetal and the acid catalyst. The rate of hydrolysis is significantly influenced by the pH of the medium, with faster rates observed at lower pH values. researchgate.net The long hexadecyl chain of 1,1-diethoxyhexadecane is not expected to significantly alter the fundamental mechanism of hydrolysis, although it may influence the reaction rate due to steric effects or altered solubility.

Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Hydrolysis of 1,1-Diethoxyhexadecane The following data is illustrative and based on general principles of acetal hydrolysis, as specific experimental data for 1,1-diethoxyhexadecane is not readily available.

| pH | Relative Rate Constant (k_rel) | Half-life (t_1/2) |

|---|---|---|

| 1 | 1000 | Short |

| 3 | 10 | Moderate |

| 5 | 0.1 | Long |

Thermodynamically, the hydrolysis of acetals is a reversible process. The position of the equilibrium depends on the reaction conditions. The formation of the acetal is favored by the removal of water, while the hydrolysis (deacetalization) is favored by the presence of excess water. wikipedia.org

The thermal stability of long-chain acetals is generally high. nih.gov Decomposition of 1,1-diethoxyhexadecane would likely require elevated temperatures, leading to the cleavage of C-O and C-C bonds. Potential thermal decomposition pathways could involve homolytic cleavage to generate radical intermediates, which could then undergo a variety of subsequent reactions, including disproportionation and recombination. Pyrolysis of acetals can lead to the formation of alkenes and other fragmentation products. tandfonline.com

Catalytic decomposition can proceed under milder conditions. In the presence of acid catalysts at high temperatures, the decomposition would likely be initiated by the same protonation and carbocation formation steps as in hydrolysis. However, in the absence of a nucleophile like water, the carbocation intermediate could undergo other reactions such as elimination to form an enol ether. Metal catalysts could also promote decomposition through various mechanisms, including oxidative addition and reductive elimination pathways.

Stereochemical Aspects and Chiral Recognition in Acetal Chemistry

The three-dimensional arrangement of atoms in acetals, including 1,1-diethoxyhexadecane, is a critical aspect of their chemistry, influencing their physical properties and biological interactions. While 1,1-diethoxyhexadecane itself is an achiral molecule as typically synthesized, the principles of stereochemistry are fundamental to understanding the potential for chirality in related and more complex acetal structures.

The central carbon of an acetal group is tetrahedral. masterorganicchemistry.com Chirality arises if this carbon atom, or another carbon atom within the molecule, is attached to four different substituents. In the case of 1,1-diethoxyhexadecane, the C1 carbon is bonded to a hydrogen atom, a pentadecyl chain, and two identical ethoxy groups. Due to the presence of two identical substituents, this carbon is not a stereocenter.

However, a stereocenter can be introduced at the acetal carbon if it is formed from two different alcohol molecules. For instance, the reaction of hexadecanal with one equivalent of ethanol and one equivalent of a different alcohol (e.g., propanol) would yield a mixed acetal (1-ethoxy-1-propoxyhexadecane), rendering the C1 carbon chiral and capable of existing as a pair of enantiomers.

The enantioselective synthesis of chiral acetals is a significant area of research in organic chemistry. researchgate.net Such syntheses often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. tandfonline.comorganic-chemistry.org Chiral Brønsted acids, for example, have been used to influence the stereochemistry of glycosylation, a reaction that involves acetal formation. organic-chemistry.org Similarly, chiral acetals can be used as templates in asymmetric synthesis to induce chirality in other molecules. acs.orgacs.org

Chiral recognition is the process by which a chiral molecule interacts selectively with one enantiomer of another chiral compound. In acetal chemistry, this principle is often exploited for the resolution of racemic mixtures. For example, a racemic aldehyde can be reacted with a chiral diol (a chiral auxiliary) to form two diastereomeric cyclic acetals. researchgate.net These diastereomers possess different physical properties, such as boiling point and solubility, which allows for their separation by methods like chromatography or crystallization. researchgate.net Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure aldehydes and recover the chiral auxiliary. Studies have shown that increasing steric hindrance in chiral lactols used for acetal formation can lead to enhanced enantiomer selectivities, with ratios up to 14:1. researchgate.netnih.gov

The stereochemistry of an acetal can also significantly influence its reactivity. Research on the reductive cleavage of cyclic acetals has demonstrated that the spatial arrangement of the acetal group can dictate the reaction's course and selectivity. nih.gov For instance, the complexation of a Lewis acid catalyst to the least hindered oxygen atom of the acetal can direct the subsequent nucleophilic attack, leading to a specific stereochemical outcome. nih.govnii.ac.jp

Research Findings in Asymmetric Acetal Synthesis

Detailed studies have explored various catalytic systems to achieve high enantioselectivity in the formation of chiral acetals. The choice of catalyst, solvent, and reaction temperature can have a profound impact on the enantiomeric excess (ee) of the product. The following table presents representative data from studies on the enantioselective synthesis of chiral acetals, illustrating the effectiveness of different catalytic approaches. While this data does not pertain directly to 1,1-diethoxyhexadecane, it exemplifies the principles of stereochemical control in acetal formation.

| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chiral Bis(imidazoline)-Phosphoric Acid Catalyst | α-Dicarbonyl Compound + 2-Aminobenzamide | Chiral N,N-Acetal | 91% | 94% | researchgate.net |

| Nitrogen-Containing Diselenide Catalyst | (E)-Ethoxystyrene + Alcohol | Chiral Mixed Oxo-Seleno Acetal | Not Specified | Good | tandfonline.com |

| Pd-Catalyzed Asymmetric Hydroalkoxylation | Allene + Phenol | Acyclic O,O-Acetal | Very Good | High | organic-chemistry.org |

| Copper-Catalyzed Acyl Substitution | Acyl Carbonate + Allyl Organodiboron Reagent | Acetal-Containing α-Quaternary Ketone | 94% (97:3 er) | 74% | nih.gov |

Environmental Fate, Transport, and Biotransformation Pathways

Microbial and Enzymatic Biodegradation Studies

The biodegradation of Hexadecane (B31444), 1,1-diethoxy- is expected to proceed through pathways established for its constituent parts: the long-chain alkane and the acetal (B89532).

A wide variety of microorganisms, including bacteria and fungi, are known to degrade long-chain alkanes like n-hexadecane. oup.com These microbes are commonly isolated from hydrocarbon-contaminated soils and marine environments. oup.comsbmicrobiologia.org.br

Several bacterial genera have been identified as potent degraders of long-chain alkanes:

Pseudomonas : Species such as Pseudomonas aeruginosa are frequently isolated from petroleum-contaminated sites and show high efficiency in degrading n-hexadecane. nih.govnih.govnih.gov

Rhodococcus : Members of this genus, like Rhodococcus erythropolis, are capable of degrading solid hydrophobic substrates such as long-chain alkanes at low temperatures. mdpi.com

Acinetobacter , Bacillus , and Alcanivorax have also been implicated in the degradation of various alkanes. sbmicrobiologia.org.brnih.gov

The degradation of the acetal moiety likely involves hydrolytic enzymes. While specific studies on the microbial degradation of Hexadecane, 1,1-diethoxy- are not available, bacteria capable of degrading other acetals and related compounds have been identified. For instance, some bacteria can utilize acetaldehyde, a related compound, as a carbon source. essex.ac.uk

The microbial degradation of the n-hexadecane portion of the molecule is well-studied. The primary aerobic pathway involves the terminal oxidation of the alkane chain. frontiersin.orgfrontiersin.org

Terminal Oxidation: The process is initiated by an alkane hydroxylase enzyme, which introduces a hydroxyl group at the terminal methyl group, forming a primary alcohol (1-hexadecanol). nih.govresearchgate.net

Dehydrogenation: The alcohol is then oxidized to the corresponding aldehyde (hexadecanal) by an alcohol dehydrogenase, and subsequently to a fatty acid (hexadecanoic acid) by an aldehyde dehydrogenase. frontiersin.org

β-Oxidation: The resulting hexadecanoic acid enters the β-oxidation pathway, where it is sequentially broken down into two-carbon acetyl-CoA units, which can then enter the central metabolic pathways of the cell for energy production and biomass synthesis. nih.gov

Under anaerobic conditions, some bacteria can degrade n-hexadecane via carboxylation at the C-3 position, followed by β-oxidation. asm.orgnih.gov

The initial step in the degradation of the acetal group would likely be hydrolysis, either abiotic or enzyme-mediated, to yield hexadecanal (B134135) and ethanol (B145695). The hexadecanal can then be further metabolized as described above.

The table below summarizes the key enzymes and metabolites involved in the aerobic degradation of the n-hexadecane component.

| Metabolic Step | Key Enzyme(s) | Intermediate Metabolites |

|---|---|---|

| Terminal Oxidation | Alkane Hydroxylase (e.g., LadA, AlmA) nih.govresearchgate.netfrontiersin.org | 1-Hexadecanol |

| Alcohol Oxidation | Alcohol Dehydrogenase | Hexadecanal |

| Aldehyde Oxidation | Aldehyde Dehydrogenase | Hexadecanoic Acid mdpi.com |

| Fatty Acid Metabolism | β-oxidation pathway enzymes | Acetyl-CoA |

The ability of microorganisms to degrade long-chain alkanes makes them valuable for the bioremediation of hydrocarbon-contaminated environments. nih.govfrontiersin.org Bioremediation strategies can involve bioaugmentation, where known hydrocarbon-degrading microbes are introduced to a contaminated site, or biostimulation, which involves adding nutrients to enhance the activity of the indigenous microbial populations. frontiersin.org

Given that Hexadecane, 1,1-diethoxy- is structurally similar to components of petroleum, the microorganisms and techniques used for cleaning up oil spills and contaminated soils would likely be effective for its remediation. brieflands.comresearchgate.net Strains of Pseudomonas aeruginosa have demonstrated the ability to achieve significant degradation of long-chain alkanes in contaminated soil over several months. nih.gov The use of microbial consortia, containing multiple bacterial strains with complementary metabolic capabilities, can be more effective in degrading complex mixtures of hydrocarbons. sbmicrobiologia.org.br

Theoretical and Computational Chemistry Approaches to 1,1 Diethoxyhexadecane

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic structure of molecules. These calculations can predict a variety of properties, including molecular orbital energies, electron density distribution, and spectroscopic characteristics. For 1,1-diethoxyhexadecane, these methods can provide a detailed picture of its electronic nature.

By solving approximations of the Schrödinger equation, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. Furthermore, the distribution of electron density and the electrostatic potential surface can reveal the regions of the molecule that are electron-rich or electron-poor, highlighting potential sites for nucleophilic or electrophilic attack.

These calculations are also powerful tools for predicting spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed, providing valuable information for structural elucidation.

Table 1: Predicted Electronic and Spectroscopic Properties of 1,1-Diethoxyhexadecane (Note: The following data are illustrative and represent typical outputs from quantum chemical calculations, as specific experimental or calculated values for this compound are not readily available in the cited literature.)

| Property | Predicted Value | Method |

| HOMO Energy | -8.5 eV | DFT/B3LYP |

| LUMO Energy | 1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 9.7 eV | DFT/B3LYP |

| Dipole Moment | 1.5 D | DFT/B3LYP |

| C-O Stretch Freq. | 1100-1200 cm⁻¹ | DFT/B3LYP |

| ¹³C NMR (acetal C) | ~100 ppm | GIAO/DFT |

Molecular Modeling and Dynamics Simulations of Conformational Space and Intermolecular Interactions

The long and flexible nature of the hexadecyl chain in 1,1-diethoxyhexadecane results in a vast conformational space. Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to explore these conformations and understand the intermolecular interactions that govern the macroscopic properties of the substance.

Molecular dynamics simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. A force field, which is a set of empirical potential energy functions, is used to describe the interactions between atoms. By simulating the system at different temperatures and pressures, one can observe the conformational changes of the molecule and its interactions with neighboring molecules.

For 1,1-diethoxyhexadecane, MD simulations can reveal the preferred conformations of the alkyl chain and the orientation of the diethoxy groups. These simulations can also provide insights into the nature of intermolecular interactions, which are expected to be dominated by van der Waals forces due to the long hydrocarbon chain. The presence of the two ether oxygen atoms, however, also allows for weak dipole-dipole interactions. Understanding these interactions is key to predicting physical properties such as boiling point, viscosity, and solubility.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of 1,1-Diethoxyhexadecane (Note: The following parameters are illustrative of a typical simulation setup.)

| Parameter | Value/Description |

| Force Field | OPLS-AA or CHARMM |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Time Step | 1-2 fs |

| Simulation Length | 100 ns |

| Non-bonded Cutoff | 1.2 nm |

Reaction Pathway Analysis and Transition State Theory for Acetal (B89532) Formation and Reactivity

1,1-Diethoxyhexadecane is an acetal, typically formed by the reaction of hexadecanal (B134135) with two equivalents of ethanol (B145695) in the presence of an acid catalyst. libretexts.org The mechanism of this reaction involves several key steps that can be investigated using computational methods. youtube.comyoutube.comyoutube.com Reaction pathway analysis aims to identify the lowest energy path from reactants to products, including any intermediates and transition states. wikipedia.orglibretexts.orgyoutube.com

The formation of 1,1-diethoxyhexadecane proceeds through a hemiacetal intermediate. libretexts.org The generally accepted mechanism is as follows:

Protonation of the carbonyl oxygen of hexadecanal by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack of an ethanol molecule on the carbonyl carbon to form a protonated hemiacetal.

Deprotonation to yield the neutral hemiacetal intermediate.

Protonation of the hydroxyl group of the hemiacetal, forming a good leaving group (water).

Elimination of a water molecule to form a resonance-stabilized oxonium ion.

Nucleophilic attack by a second ethanol molecule on the oxonium ion.

Deprotonation to yield the final 1,1-diethoxyhexadecane product and regenerate the acid catalyst.

Table 3: Illustrative Kinetic Parameters for Acetal Formation (Note: These values are hypothetical and serve to illustrate the type of data obtained from reaction pathway analysis.)

| Reaction Step | Activation Energy (kJ/mol) | Rate Determining Step |

| Hemiacetal Formation | 40-60 | No |

| Water Elimination | 80-100 | Yes |

| Acetal Formation | 30-50 | No |

Development of Quantitative Structure-Property Relationships (QSPR) for Acetal Series

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their physicochemical properties. nih.govresearchgate.net The development of a QSPR model for a series of acetals, including 1,1-diethoxyhexadecane, would involve several steps.

First, a dataset of acetals with known experimental values for a particular property (e.g., boiling point, viscosity, or solubility) would be compiled. Next, a variety of molecular descriptors would be calculated for each molecule in the dataset. These descriptors are numerical representations of the chemical structure and can be categorized as constitutional, topological, geometrical, or quantum-chemical.

Finally, a mathematical relationship between the descriptors and the property of interest is established using statistical methods such as multiple linear regression (MLR) or machine learning algorithms. The resulting QSPR model can then be used to predict the properties of new, untested acetals based solely on their chemical structure. For a series of long-chain acetals, relevant descriptors would likely include those related to molecular size, shape, and polarity.

Table 4: Examples of Molecular Descriptors for QSPR of Acetals (Note: This table provides examples of descriptors that would be relevant for a QSPR study of acetals.)

| Descriptor Type | Example Descriptor | Description |

| Constitutional | Molecular Weight | The total mass of the molecule. |

| Topological | Wiener Index | A measure of the branching of the molecule. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Quantum-Chemical | Dipole Moment | A measure of the polarity of the molecule. |

Q & A

Q. What are the standard synthetic routes for Hexadecane, 1,1-diethoxy- in laboratory settings?

The compound is synthesized via acid-catalyzed acetalization of hexadecanal with ethanol. Key steps include:

- Reactants : Hexadecanal and ethanol in a 1:2 molar ratio.

- Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) at 0.5–2 mol% loading.

- Conditions : Reflux (≈78°C) under anhydrous conditions with a Dean-Stark trap to remove water, driving the equilibrium toward acetal formation. Reaction times typically span 4–8 hours .

- Workup : Neutralization with NaHCO₃, followed by solvent evaporation and purification via vacuum distillation or column chromatography (hexane/ethyl acetate).

Q. Which analytical techniques are most reliable for characterizing Hexadecane, 1,1-diethoxy-?

- GC-MS : Identifies purity and retention indices (e.g., using a ZB-5 column with helium carrier gas). Compare fragmentation patterns to libraries like NIST .

- NMR : ¹H NMR peaks at δ 1.25–1.45 ppm (CH₂ groups), δ 3.5–3.7 ppm (ethoxy OCH₂), and δ 4.5–4.7 ppm (acetal CH) confirm structure .

- FT-IR : Strong C-O-C stretches (1050–1150 cm⁻¹) and absence of aldehyde C=O (≈1700 cm⁻¹) verify acetal formation .

Q. How does Hexadecane, 1,1-diethoxy- behave under standard storage conditions?

The compound is stable at room temperature in sealed, inert containers but degrades upon prolonged exposure to moisture or acidic/basic conditions, reverting to hexadecanal and ethanol. Store under nitrogen or argon with molecular sieves to prevent hydrolysis .

Advanced Research Questions

Q. What catalytic systems improve the efficiency of Hexadecane, 1,1-diethoxy- synthesis?

- Heterogeneous Catalysts : Zeolites (e.g., H-beta) or sulfonated carbon catalysts reduce side reactions and enable recyclability, achieving >90% yield .

- Ionic Liquids : [BMIM][HSO₄] enhances reaction rates via dual acid-site activation, reducing energy input by 20% compared to H₂SO₄ .

- Microwave Assistance : Reduces reaction time to 1–2 hours with comparable yields by enhancing molecular collisions .

Q. How can contradictions in reported yield data be resolved?

Discrepancies arise from water removal efficiency and catalyst deactivation . For example:

- Batch reactors with Dean-Stark traps yield 70–80% due to incomplete water separation.

- Continuous reactive distillation (e.g., using packed-bed catalysts) achieves >95% yield by immediate water removal . Validate methods via kinetic modeling (e.g., pseudo-homogeneous models) to identify rate-limiting steps .

Q. What green chemistry approaches minimize waste in large-scale production?

- Pervaporation Membrane Reactors : Integrate reaction and separation, reducing solvent use and energy consumption by 30–40% .

- Bioethanol Utilization : Renewable ethanol sources lower the carbon footprint without compromising yield .

- Catalyst Recovery : Magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H) enable >95% recovery via external magnets .

Q. What thermodynamic properties govern Hexadecane, 1,1-diethoxy- decomposition?

- Thermogravimetric Analysis (TGA) : Decomposition begins at 180–200°C, releasing ethanol and hexadecanal.

- DSC : Endothermic peaks at 120–140°C correlate with phase transitions.

- Kinetic Studies : Activation energy (Ea) for hydrolysis is ≈60 kJ/mol under acidic conditions .

Q. What are the hazardous decomposition products under extreme conditions?

Pyrolysis (>300°C) generates toxic aldehydes (hexadecanal) and ethylene oxide derivatives . Combustion releases CO, CO₂, and soot. Mitigate risks via inert-atmosphere handling and fume hoods .

Methodological Notes

- Spectral Data : Cross-reference PubChem CID entries (e.g., CID 14594342) for IR, NMR, and MS libraries .

- Reactor Design : Opt for continuous-flow systems to enhance scalability and reproducibility .

- Safety : Use PPE (gloves, goggles) and monitor airborne concentrations (<1 ppm) due to potential respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.